![molecular formula C8H7F2NO B13055287 (3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055287.png)
(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic organic compound characterized by the presence of a dihydrobenzo[B]furan ring substituted with two fluorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:
Formation of the Dihydrobenzo[B]furan Ring: The initial step involves the cyclization of a suitable precursor to form the dihydrobenzo[B]furan ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The final step involves the introduction of the amine group. This can be accomplished through nucleophilic substitution reactions using amine sources such as ammonia or primary amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives or reduce the dihydrobenzo[B]furan ring.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds for nucleophilic substitution; halogenating agents for electrophilic substitution.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The fluorine atoms and amine group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate enzymatic activity, receptor binding, or other cellular processes through these interactions.
Comparison with Similar Compounds
Similar Compounds
(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine: Unique due to the presence of two fluorine atoms and an amine group.
(3S)-5,6-Dichloro-2,3-dihydrobenzo[B]furan-3-ylamine: Similar structure but with chlorine atoms instead of fluorine.
(3S)-5,6-Dimethyl-2,3-dihydrobenzo[B]furan-3-ylamine: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in this compound imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, particularly focusing on anti-inflammatory and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H7F2N
- CAS Number : 1228559-33-8
- Molecular Weight : 169.15 g/mol
The biological activity of this compound primarily involves its interaction with inflammatory pathways and cancer cell proliferation mechanisms. Studies indicate that compounds with fluorinated benzofuran structures exhibit enhanced biological effects due to the presence of electronegative fluorine atoms, which can influence the compound's reactivity and binding affinity to biological targets .
Anti-inflammatory Activity
Research has demonstrated that fluorinated benzofuran derivatives can significantly suppress inflammation. In a study investigating various derivatives, it was found that this compound effectively inhibited lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. Key findings include:
- Inhibition of Cyclooxygenase (COX) : The compound showed a notable reduction in COX-2 expression, a key enzyme in the inflammatory pathway. The IC50 value for COX-2 inhibition was found to be approximately 13 µM .
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 13 | COX-2 |
Other tested compounds | Varies | COX-1/COX-2 |
Anticancer Properties
The anticancer potential of this compound has been evaluated using various cancer cell lines. In particular, studies on human colorectal adenocarcinoma cell line HCT116 revealed that this compound exhibits cytotoxic effects:
- Cell Viability Reduction : The compound significantly reduced cell viability in a dose-dependent manner.
- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Case Studies and Research Findings
A series of studies have focused on the structure–activity relationship (SAR) of benzofuran derivatives. The presence of fluorine atoms was consistently linked to enhanced biological activity:
- Study Findings :
-
Comparative Analysis :
- A comparative study highlighted that the difluorinated variant was more effective than its monofluorinated counterparts in reducing inflammatory markers such as IL-6 and PGE2.
Properties
Molecular Formula |
C8H7F2NO |
---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
(3S)-5,6-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2/t7-/m1/s1 |
InChI Key |
NKOQNQIOPYUDTK-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=CC(=C(C=C2O1)F)F)N |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)F)F)N |
Origin of Product |
United States |
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